molecular formula C12H8BrClFNO2 B7807381 Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate

Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate

Cat. No. B7807381
M. Wt: 332.55 g/mol
InChI Key: VOUDLZUZNYULMN-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H8BrClFNO2 and its molecular weight is 332.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate has been synthesized using various techniques, including microwave-assistance and using aluminium metal as a catalyst. The optimization of reaction conditions has been explored, yielding high product efficiency (Song Bao-an, 2012).

  • Chemical Reactions and Derivatives : The compound has been involved in a range of chemical reactions. For instance, its use in N-alkylation processes and subsequent hydrolysis has been studied, yielding various derivatives (S. Rádl & L. Kovářová, 1991). Additionally, it has been converted into different compounds by heating in various solvents, and the influence of these solvents on the reaction has been investigated (Guo Hui, 1991).

  • NMR Spectroscopy Studies : The compound's derivatives have been analyzed using NMR spectroscopy, providing insights into their molecular structure and properties. This includes studies on 1H, 13C, and 19F NMR spectra of its mono-, di-, and tri-fluoro and/or -chloro derivatives (B. Podányi et al., 1996).

Biological Activities

  • Antitumor Activities : Some derivatives of ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate have shown promising antitumor activities. These derivatives inhibited the growth of various human tumor cell lines more effectively than Vinblastine, indicating significant potential in cancer treatment (A. El-Agrody et al., 2012).

  • Antibacterial Properties : The compound's derivatives have also been synthesized and evaluated for their antibacterial activities. Some of these derivatives displayed significant activities against both Gram-positive and Gram-negative bacteria (Esra’a S. Abu-Sheaib et al., 2008).

properties

IUPAC Name

ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClFNO2/c1-2-18-12(17)8-5-16-11-7(10(8)14)3-6(13)4-9(11)15/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUDLZUZNYULMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate
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Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate
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Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate
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Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate
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Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate

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